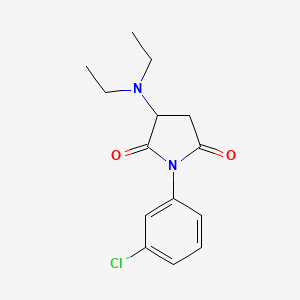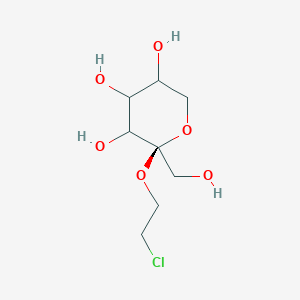
(2S)-2-(2-chloroethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4R,5R)-2-(2-Chloroethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic compound characterized by its tetrahydropyran ring structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring multiple hydroxyl groups and a chloroethoxy substituent, makes it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-2-(2-Chloroethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a protected form of tetrahydropyran and a chloroethanol derivative.
Protection and Deprotection: Protecting groups are used to selectively protect hydroxyl groups during the synthesis. Common protecting groups include silyl ethers and acetals.
Nucleophilic Substitution: The chloroethanol derivative undergoes nucleophilic substitution with the protected tetrahydropyran to introduce the chloroethoxy group.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of (2S,3S,4R,5R)-2-(2-Chloroethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography for purification.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,4R,5R)-2-(2-Chloroethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The chloroethoxy group can be reduced to form ethoxy derivatives.
Substitution: The chloroethoxy group can undergo nucleophilic substitution to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethoxy derivatives.
Substitution: Formation of azido or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,3S,4R,5R)-2-(2-Chloroethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S,3S,4R,5R)-2-(2-Chloroethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence cellular pathways such as signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S,4R,5R)-2-(2-Methoxyethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: Similar structure with a methoxyethoxy group instead of a chloroethoxy group.
(2S,3S,4R,5R)-2-(2-Ethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: Similar structure with an ethoxy group instead of a chloroethoxy group.
Uniqueness
(2S,3S,4R,5R)-2-(2-Chloroethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is unique due to the presence of the chloroethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H15ClO6 |
|---|---|
Molekulargewicht |
242.65 g/mol |
IUPAC-Name |
(2S)-2-(2-chloroethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H15ClO6/c9-1-2-14-8(4-10)7(13)6(12)5(11)3-15-8/h5-7,10-13H,1-4H2/t5?,6?,7?,8-/m1/s1 |
InChI-Schlüssel |
UNKSWTOXDXZLNE-ZKBGSAEASA-N |
Isomerische SMILES |
C1C(C(C([C@](O1)(CO)OCCCl)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)(CO)OCCCl)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




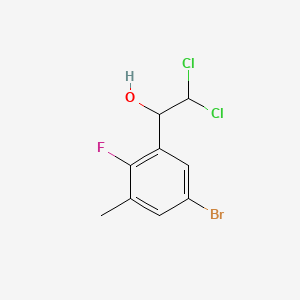
![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide](/img/structure/B14778293.png)
![2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide](/img/structure/B14778294.png)
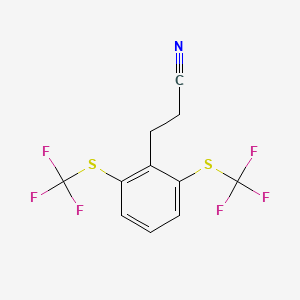

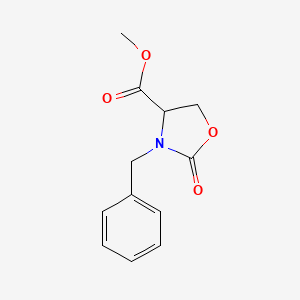
![2-(1-Adamantyl)-6-[[2-[[3-(1-adamantyl)-2-hydroxy-5-methylphenyl]methyl-phenylphosphanyl]ethyl-phenylphosphanyl]methyl]-4-methylphenol](/img/structure/B14778315.png)
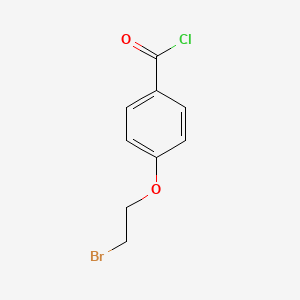
![[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride](/img/structure/B14778333.png)
![2-amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]propanamide](/img/structure/B14778336.png)
![tert-Butyl 4-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate](/img/structure/B14778337.png)
